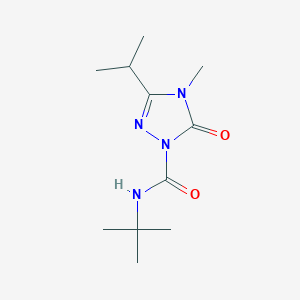
N-(2-amino-4-methylphenyl)pentanamide
Übersicht
Beschreibung
N-(2-amino-4-methylphenyl)pentanamide: is an organic compound with the molecular formula C12H18N2O It is a derivative of pentanamide, where the amide nitrogen is substituted with a 2-amino-4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(2-amino-4-methylphenyl)pentanamide can begin with the amination of 2-amino-4-methylbenzoic acid. This involves the reaction of 2-amino-4-methylbenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Amidation Reaction: Another method involves the direct amidation of 2-amino-4-methylbenzoic acid with pentanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-amino-4-methylphenyl)pentanamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-amino-4-methylphenyl)pentanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide functionality and aromatic ring, which can mimic natural substrates.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting specific enzymes or receptors. Its structure can be modified to enhance bioavailability and efficacy.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-amino-4-methylphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-amino-4-methylphenyl)butanamide: Similar structure but with a butanamide backbone.
N-(2-amino-4-methylphenyl)hexanamide: Similar structure but with a hexanamide backbone.
N-(2-amino-4-methylphenyl)propanamide: Similar structure but with a propanamide backbone.
Uniqueness: N-(2-amino-4-methylphenyl)pentanamide is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 2-amino-4-methylphenyl group provides distinct electronic and steric properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-(2-amino-4-methylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13/h6-8H,3-5,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHMSGYYXMALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567789 | |
| Record name | N-(2-Amino-4-methylphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133085-62-8 | |
| Record name | N-(2-Amino-4-methylphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)



![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)



![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine](/img/structure/B3023273.png)
![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)


![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)

